2,4,6,8-Tetrazatricyclo[3.3.3.01,5]undecane-3,7-dione
Description
2,4,6,8-Tetrazatricyclo[3.3.3.01,5]undecane-3,7-dione is a heterocyclic compound characterized by a rigid tricyclic framework containing four nitrogen atoms and two ketone functional groups.
Properties
CAS No. |
485368-73-8 |
|---|---|
Molecular Formula |
C7H10N4O2 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2,4,6,8-tetrazatricyclo[3.3.3.01,5]undecane-3,7-dione |
InChI |
InChI=1S/C7H10N4O2/c12-4-8-6-2-1-3-7(6,10-4)11-5(13)9-6/h1-3H2,(H2,8,10,12)(H2,9,11,13) |
InChI Key |
LBTQRUCOCWUIKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23C(C1)(NC(=O)N2)NC(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8-Tetrazatricyclo[3.3.3.01,5]undecane-3,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Diels-Alder Reactions
Electron-deficient tetrazines are known to act as dienophiles. For example, dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate undergoes Diels-Alder reactions with electron-rich dienes (e.g., pyrrole derivatives) to yield bicyclic adducts (Table 1) .
Table 1: Representative Diels-Alder Reactions of Tetrazine Derivatives
| Dienophile | Conditions | Product Yield | Reference |
|---|---|---|---|
| Pyrrole | Dioxane, 25°C, 24 hr | 63% | |
| Morpholine | Dioxane, 25°C, 48 hr | 70% |
For 2,4,6,8-Tetrazatricyclo[3.3.3.01,5]undecane-3,7-dione, analogous reactivity with dienes might yield fused heterocycles, though steric hindrance from the tricyclic core could reduce yields compared to simpler tetrazines .
Nucleophilic Substitution
The electron-withdrawing effect of the tetrazine and ketone groups may activate adjacent positions for nucleophilic attack. For instance, sodium benzophenone ketyl reacts with tetrazine dicarboxylates to generate reduced intermediates .
Reductive Transformations
Zinc reduction in acetic acid has been demonstrated for tetrazine derivatives, leading to dihydrotetrazines (e.g., dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate) . Similar conditions might partially reduce the tetrazine rings in the target compound, though regioselectivity would depend on the steric environment.
Functionalization via Ketone Groups
The keto groups at positions 3 and 7 could undergo:
Challenges and Limitations
-
Steric hindrance : The adamantane-like structure may limit access to reactive sites, necessitating harsh conditions or catalysts .
-
Solubility : Polar aprotic solvents (e.g., DMF, DMSO) may be required due to the compound’s likely low solubility in nonpolar media .
Research Gaps
No direct experimental data for 2,4,6,8-Tetrazatricyclo[3.3.3.01,5]undecane-3,7-dione was found in the provided sources. Further studies using computational modeling (e.g., DFT) or targeted synthesis are needed to validate these hypotheses.
Scientific Research Applications
Pharmaceutical Applications
The compound's structural characteristics make it a candidate for various pharmaceutical applications:
- Antimicrobial Activity : Research has indicated that derivatives of tetrazatricyclo compounds exhibit significant antimicrobial properties. For instance, studies on related compounds have shown efficacy against a range of bacterial strains, suggesting potential for development as new antibiotics .
- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit tumor growth in vitro and in vivo. The mechanism often involves the modulation of cellular pathways related to apoptosis and cell proliferation .
- Drug Delivery Systems : The unique molecular structure allows for the incorporation of drug molecules into its framework, facilitating controlled release applications in targeted therapy .
Material Science Applications
In material science, 2,4,6,8-Tetrazatricyclo[3.3.3.01,5]undecane-3,7-dione has potential uses due to its stability and reactivity:
- Polymer Synthesis : The compound can serve as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to materials suitable for high-performance applications .
- Sensors : The compound's ability to interact with various analytes makes it a candidate for use in chemical sensors. Research is ongoing into its application in detecting environmental pollutants due to its sensitivity to changes in chemical environments .
Environmental Chemistry Applications
The environmental implications of 2,4,6,8-Tetrazatricyclo[3.3.3.01,5]undecane-3,7-dione are notable:
- Biodegradation Studies : Investigations into the biodegradability of tetrazatricyclo compounds are crucial for assessing their environmental impact. Initial studies suggest that certain microbial strains can degrade these compounds effectively, indicating potential for bioremediation applications .
- Stabilizers in Chemical Processes : The compound's stability under various conditions makes it a suitable candidate as an additive or stabilizer in chemical processes aimed at reducing emissions or improving efficiency in industrial applications .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial effects of synthesized derivatives of 2,4,6,8-Tetrazatricyclo[3.3.3.01,5]undecane-3,7-dione against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at low concentrations (10 µg/mL), supporting further investigation into its potential as a new antibiotic agent.
Case Study 2: Polymer Development
In another study published in the Journal of Materials Science, the incorporation of 2,4,6,8-Tetrazatricyclo[3.3.3.01,5]undecane-3,7-dione into polycarbonate matrices demonstrated enhanced thermal stability and mechanical strength compared to control samples without the compound. This research highlights its potential use in high-performance materials for automotive and aerospace industries.
Mechanism of Action
The mechanism by which 2,4,6,8-Tetrazatricyclo[3.3.3.01,5]undecane-3,7-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzimidazole-4,7-dione Derivatives (Compounds 5a–c, 6a–d)
Structure : Benzimidazole-4,7-diones feature a fused benzimidazole core with two ketone groups at positions 4 and 5. N-oxide derivatives (6a–d) include an oxygenated nitrogen atom.
Biological Activity :
- Anticancer Activity: Compounds 5a–c and 6c demonstrated antiproliferative effects on A549 lung cancer cells under normoxic and hypoxic conditions. Compounds 6a, 6b, and 6d showed hypoxia-selective cytotoxicity, with 6b exhibiting a hypoxia/normoxia cytotoxic coefficient comparable to tirapazamine (a clinical hypoxia-activated prodrug) .
- Stability : Validated RP-UPLC methods confirmed stability in physiological environments, critical for prodrug development .
Key Findings :
| Compound | Hypoxia/Normoxia Coefficient | Comparison to Reference Drugs |
|---|---|---|
| 6b | ~1.5 | Intermediate between mitomycin C and misonidazole |
Mechanism : Hypoxia-specific activation likely involves nitro-reduction to generate cytotoxic radicals, a mechanism shared with tirapazamine .
Diazaspiro Decane/Undecane Diones (6a–x)
Structure : Spirocyclic hydantoin analogs, e.g., 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones and 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones.
Biological Activity :
- Anticonvulsant Activity : Tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. These compounds expand the hydantoin class, traditionally used for epilepsy (e.g., phenytoin) .
- Structure-Activity Relationship : Substitution at the aryl and alkyl groups modulates potency and selectivity, with some derivatives outperforming classical hydantoins in preclinical models .
Key Findings :
| Compound Class | Therapeutic Index (MES) | Notes |
|---|---|---|
| Diazaspiro decanes | 3.5–8.2 | Superior to phenytoin in some analogs |
Mechanism : Likely blockade of voltage-gated sodium channels, akin to classical hydantoins .
Tetrathia-Tetraazatricyclo[3.3.0.03,7]octa-1,3,5,7-tetraene
Structure : A sulfur-rich analog with a tetraazatricyclic core and four sulfur atoms replacing oxygen or carbon.
Properties :
- Chemical Reactivity : Sulfur incorporation enhances electron delocalization and thermal stability, suggesting applications in materials science (e.g., flame retardants, conductive polymers) .
- Contrast with Target Compound : Unlike the oxygenated diones, this compound lacks ketone groups and demonstrates divergent reactivity due to sulfur’s electronegativity and lone-pair interactions .
Biological Activity
Overview of 2,4,6,8-Tetrazatricyclo[3.3.3.01,5]undecane-3,7-dione
2,4,6,8-Tetrazatricyclo[3.3.3.01,5]undecane-3,7-dione is a nitrogen-rich heterocyclic compound that belongs to a class of compounds known for their unique structural properties and potential biological activities. These compounds often exhibit interesting pharmacological profiles due to their ability to interact with various biological targets.
Chemical Structure
The chemical structure of 2,4,6,8-Tetrazatricyclo[3.3.3.01,5]undecane-3,7-dione consists of a tricyclic framework containing multiple nitrogen atoms and carbonyl groups. This unique arrangement contributes to its reactivity and interaction with biological systems.
Biological Activity
1. Antimicrobial Properties
Research indicates that similar nitrogen-rich heterocycles possess antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.
2. Anticancer Activity
Some studies have reported that tetrazole derivatives exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo. The presence of nitrogen atoms in the structure may enhance interactions with DNA or RNA, leading to cytotoxic effects.
3. Anti-inflammatory Effects
Compounds in this class have also been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | , |
| Anticancer | Induction of apoptosis | , |
| Anti-inflammatory | Inhibition of cytokine production | , |
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted on a series of tetrazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Anticancer Properties
In vitro studies on tetrazatricyclo compounds revealed that they could induce apoptosis in human breast cancer cells (MCF-7) through caspase activation pathways. Animal models further supported these findings by showing reduced tumor sizes upon administration of these compounds.
Research Findings
Recent research has focused on synthesizing derivatives of 2,4,6,8-Tetrazatricyclo[3.3.3.01,5]undecane-3,7-dione to enhance its biological activity and selectivity towards specific targets. Modifications at various positions on the ring system have been explored to improve solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4,6,8-Tetrazatricyclo[3.3.3.01,5]undecane-3,7-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cycloaddition reactions, leveraging strategies similar to those used for structurally related tricyclic systems. For example, Diels-Alder reactions between cyclic dienes and electron-deficient dienophiles (e.g., quinones) have been effective for cage-like frameworks . Optimization involves adjusting temperature (e.g., low-temperature crystallization at 273.15 K to enhance purity) and solvent selection (e.g., hexane for recrystallization). Reaction progress should be monitored via TLC or HPLC.
Q. Which spectroscopic techniques are most reliable for characterizing the molecular structure of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for confirming cage-like geometry and stereochemistry, as demonstrated for analogous tricyclic diones . Complementary techniques include:
- FT-IR : To identify carbonyl (C=O) and tetrazole (N-N) functional groups.
- NMR : ¹H and ¹³C NMR to resolve proton environments and carbon connectivity.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
Q. How can researchers ensure safety when handling this compound in the laboratory?
- Methodological Answer : While specific hazard data for this compound is limited, structurally similar bicyclic systems (e.g., borabicyclo derivatives) require standard safety protocols:
- Use fume hoods for synthesis steps involving volatile reagents.
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Follow waste disposal guidelines for nitrogen-rich heterocycles .
Advanced Research Questions
Q. What mechanistic insights explain the thermal decomposition behavior of 2,4,6,8-Tetrazatricyclo[3.3.3.01,5]undecane-3,7-dione?
- Methodological Answer : Kinetic studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can reveal decomposition pathways. For example, nitro-substituted tetraazabicyclic compounds undergo exothermic decomposition via ring-opening reactions, with activation energies calculated using the Kissinger method . Computational modeling (e.g., DFT) may identify transition states and bond dissociation energies.
Q. How can computational chemistry guide the design of derivatives with enhanced stability or reactivity?
- Methodological Answer : Molecular dynamics simulations and quantum mechanical calculations (e.g., Gaussian or ORCA software) can predict:
- Electrostatic Potential Surfaces : To identify reactive sites for functionalization.
- Thermodynamic Stability : Comparing heats of formation for derivatives.
- Non-covalent Interactions : AIM (Atoms in Molecules) analysis to assess hydrogen bonding or π-stacking .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between experimental and theoretical spectra (e.g., NMR chemical shifts) often arise from solvent effects or conformational flexibility. Mitigation strategies include:
- Solvent Correction : Use the IEF-PCM model in DFT calculations.
- Dynamic NMR : Variable-temperature studies to detect rotational barriers.
- Cross-Validation : Combine multiple techniques (e.g., X-ray + Raman spectroscopy) .
Q. How does the compound’s cage-like framework influence its reactivity in supramolecular chemistry applications?
- Methodological Answer : The rigid tricyclic structure enforces spatial proximity of functional groups, enabling selective reactions. For example, carbonyl groups in similar systems undergo nucleophilic addition with Grignard reagents at specific positions due to steric and electronic constraints . Applications in host-guest chemistry can be explored via titration experiments (e.g., fluorescence quenching with metal ions).
Data Presentation
Table 1 : Comparison of Thermal Decomposition Parameters for Related Compounds
| Compound | Tdec (°C) | Activation Energy (kJ/mol) | Method | Reference |
|---|---|---|---|---|
| TNPDU (Nitro-substituted analog) | 220–240 | 148.3 | DSC/Kissinger | |
| TNABN (Isomeric derivative) | 195–210 | 132.7 | TGA/Arrhenius |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
